

# An In-depth Technical Guide to the Aqueous Solubility of Lead(II) Hydroxide

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## Compound of Interest

Compound Name: *c*-PB2(OH)<sub>2</sub>

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Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

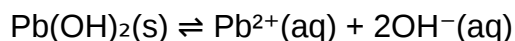
Lead(II) hydroxide, Pb(OH)<sub>2</sub>, is a sparingly soluble inorganic compound whose aqueous behavior is of significant interest in environmental science, toxicology, and materials chemistry. While often represented by the simple formula Pb(OH)<sub>2</sub>, its existence is primarily inferred as a component in aqueous solutions of Pb(II), as it readily forms various oxides and oxy-hydroxides[1]. Its solubility is not a simple dissolution process but a complex equilibrium influenced by pH, temperature, and the presence of other ions, leading to the formation of various mononuclear and polynuclear hydroxo complexes. Understanding these equilibria is critical for predicting lead's environmental fate, bioavailability, and molecular mechanisms of toxicity. This guide provides a comprehensive overview of the physicochemical properties of Pb(OH)<sub>2</sub>, detailed experimental protocols for its characterization, and insights into its biological interactions.

## Physicochemical Properties and Solubility Equilibria

The dissolution of solid lead(II) hydroxide in water is governed by its solubility product constant,  $K_{sp}$ . However, the subsequent hydrolysis of the aqueous lead(II) ion, Pb<sup>2+</sup>, and the amphoteric nature of the hydroxide itself, create a complex system of pH-dependent equilibria.

## Solubility Product (Ksp)

The fundamental dissolution equilibrium is:



The solubility product,  $K_{\text{sp}} = [\text{Pb}^{2+}][\text{OH}^{-}]^2$ , is a measure of the compound's intrinsic solubility in water. Reported values for  $K_{\text{sp}}$  vary significantly in the literature, reflecting the difficulty in measuring it directly due to the formation of various complex species.

Table 1: Reported Solubility Data for  $\text{Pb(OH)}_2$  at 25°C

Parameter	Value	Reference
Solubility Product ( $K_{\text{sp}}$ )	$1.43 \times 10^{-20}$	[2]
$1.2 \times 10^{-15}$	[3]	
$10^{-14.9}$ to $10^{-19.85}$	[1]	
Aqueous Solubility	0.0155 g / 100 mL (at 20°C)	[1]
$6.7 \times 10^{-6}$ M	[4]	
Molar Mass	241.21 g/mol	[5]

## Effect of pH and Formation of Hydroxo Complexes

$\text{Pb(OH)}_2$  is amphoteric, meaning it dissolves in both acidic and strongly basic solutions.

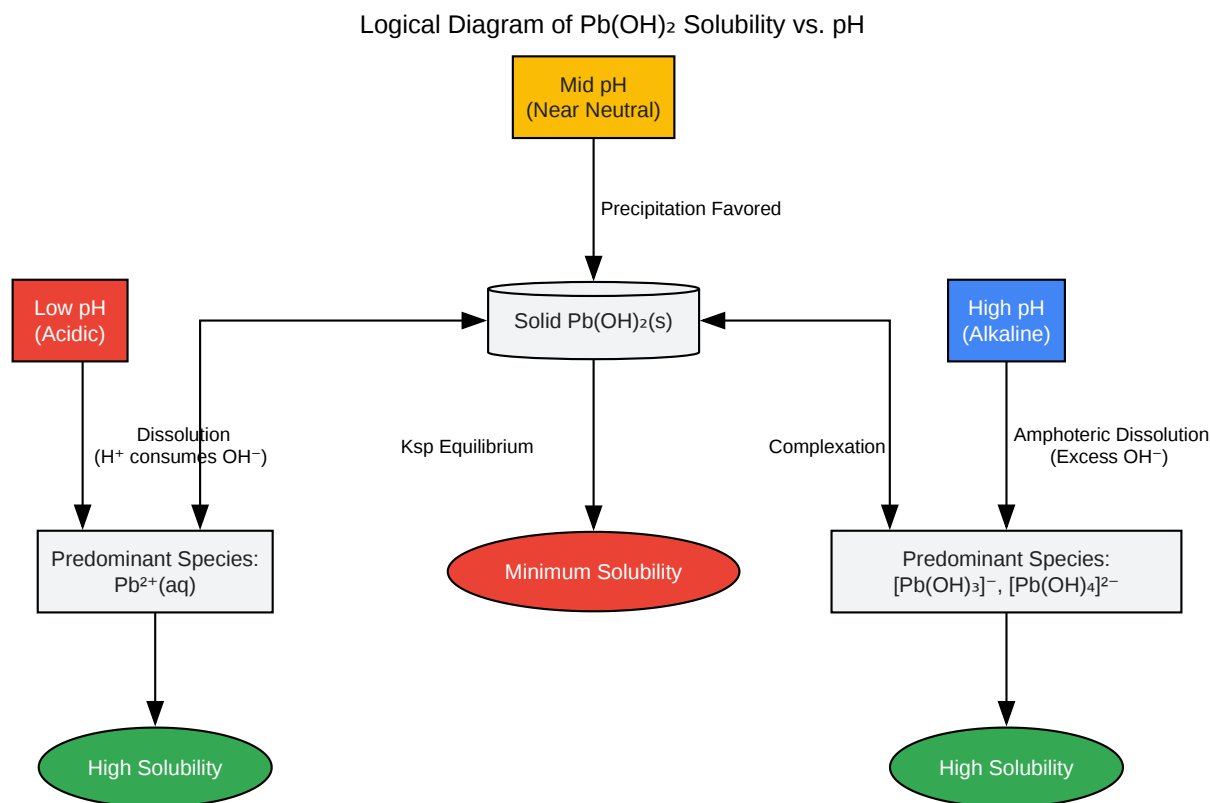
- In acidic solutions (low pH): The excess  $\text{H}^{+}$  ions react with the  $\text{OH}^{-}$  ions produced from the dissolution, shifting the equilibrium to the right and increasing solubility. The predominant species is the free  $\text{Pb}^{2+}$  ion.[6]  $\text{Pb(OH)}_2(\text{s}) + 2\text{H}^{+}(\text{aq}) \rightarrow \text{Pb}^{2+}(\text{aq}) + 2\text{H}_2\text{O}(\text{l})$
- In basic solutions (high pH):  $\text{Pb(OH)}_2$  acts as a Lewis acid, reacting with excess hydroxide ions to form soluble hydroxo complexes. This also increases its overall solubility.[7]

The speciation of lead(II) in aqueous solution involves a series of hydrolysis reactions, forming mononuclear and polynuclear complexes.

Table 2: Major Lead(II) Hydroxo Species in Aqueous Solution

Species Formula	Name	Equilibrium Reaction	Formation Constant (log K)
Mononuclear			
$\text{Pb(OH)}^+$	Lead(II) hydroxide ion	$\text{Pb}^{2+} + \text{OH}^- \rightleftharpoons \text{Pb(OH)}^+$	-
$\text{Pb(OH)}_2(\text{aq})$	Dihydroxo lead(II) (aqueous)	$\text{Pb}^{2+} + 2\text{OH}^- \rightleftharpoons \text{Pb(OH)}_2(\text{aq})$	-
$[\text{Pb(OH)}_3]^-$	Trihydroxidoplumbate(II)	$\text{Pb}^{2+} + 3\text{OH}^- \rightleftharpoons [\text{Pb(OH)}_3]^-$	-
$[\text{Pb(OH)}_4]^{2-}$	Tetrahydroxidoplumbate(II)	$\text{Pb}^{2+} + 4\text{OH}^- \rightleftharpoons [\text{Pb(OH)}_4]^{2-}$	-
Polynuclear			
$[\text{Pb}_4(\text{OH})_4]^{4+}$	Tetralead(II) tetrahydroxide ion	$4\text{Pb}^{2+} + 4\text{OH}^- \rightleftharpoons [\text{Pb}_4(\text{OH})_4]^{4+}$	-
$[\text{Pb}_6\text{O(OH)}_6]^{4+}$	Hexalead(II) oxo-hexahydroxide	$6\text{Pb}^{2+} + \text{O}^{2-} + 6\text{OH}^- \rightleftharpoons [\text{Pb}_6\text{O(OH)}_6]^{4+}$	Structure confirmed[7]

The following diagram illustrates the relationship between pH and the solubility of lead, highlighting the formation of different ionic species.



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**Caption:** pH-dependent solubility of  $\text{Pb}(\text{OH})_2$ .

## Thermodynamic Data

The dissolution process can be characterized by changes in standard Gibbs free energy ( $\Delta G^\circ$ ), enthalpy ( $\Delta H^\circ$ ), and entropy ( $\Delta S^\circ$ ). These values can be calculated from the standard energies of formation of the reactants and products.

Table 3: Standard Thermodynamic Properties of Formation at 298.15 K (25°C)

Species	$\Delta_f H^\circ$ (kJ/mol)	$\Delta_f G^\circ$ (kJ/mol)	$S^\circ$ (J/mol·K)
Pb(OH) <sub>2</sub> (s)	-515.9	-452.2	-
Pb <sup>2+</sup> (aq)	-1.7	-24.43	10.5
OH <sup>-</sup> (aq)	-229.99	-157.24	-10.75
Data sourced from NIST and other thermodynamic tables. <a href="#">[8]</a> <a href="#">[9]</a>			

From these values, the thermodynamic parameters for the dissolution reaction  $\text{Pb(OH)}_2(\text{s}) \rightarrow \text{Pb}^{2+}(\text{aq}) + 2\text{OH}^{-}(\text{aq})$  can be calculated:

- $\Delta H^\circ_{\text{dissolution}} = [\Delta_f H^\circ(\text{Pb}^{2+}) + 2 * \Delta_f H^\circ(\text{OH}^{-})] - \Delta_f H^\circ(\text{Pb(OH)}_2)$   
 $\Delta H^\circ_{\text{dissolution}} = [-1.7 + 2 * (-229.99)] - (-515.9) = +54.22 \text{ kJ/mol}$
- $\Delta G^\circ_{\text{dissolution}} = [\Delta_f G^\circ(\text{Pb}^{2+}) + 2 * \Delta_f G^\circ(\text{OH}^{-})] - \Delta_f G^\circ(\text{Pb(OH)}_2)$   
 $\Delta G^\circ_{\text{dissolution}} = [-24.43 + 2 * (-157.24)] - (-452.2) = +113.29 \text{ kJ/mol}$
- $\Delta S^\circ_{\text{dissolution}} = [S^\circ(\text{Pb}^{2+}) + 2 * S^\circ(\text{OH}^{-})] - S^\circ(\text{Pb(OH)}_2)$  Note:  $S^\circ$  for  $\text{Pb(OH)}_2(\text{s})$  is not readily available, but  $\Delta S^\circ$  can be calculated from  $\Delta G^\circ$  and  $\Delta H^\circ$ .  
 $\Delta S^\circ = (\Delta H^\circ - \Delta G^\circ) / T = (54220 \text{ J/mol} - 113290 \text{ J/mol}) / 298.15 \text{ K} = -198.1 \text{ J/mol}\cdot\text{K}$

The positive  $\Delta H^\circ$  indicates the dissolution is endothermic, suggesting solubility increases with temperature. The large positive  $\Delta G^\circ$  confirms that the dissolution is not spontaneous under standard conditions, consistent with a sparingly soluble salt. The negative  $\Delta S^\circ$  indicates that the ordering of water molecules around the dissolved ions results in a net decrease in system disorder.

## Experimental Protocols for Solubility Determination

Accurate determination of lead solubility requires precise analytical techniques capable of measuring low concentrations of  $\text{Pb}^{2+}$  in equilibrium with the solid phase.

### Method 1: Potentiometric Titration

This method determines the hydroxide ion concentration at equilibrium, from which the  $\text{Pb}^{2+}$  concentration and  $K_{\text{sp}}$  can be calculated. It is particularly useful for studying the formation of hydroxo complexes.

Protocol:

- **Preparation:** Prepare a saturated solution of  $\text{Pb}(\text{OH})_2$  by adding excess solid to deionized water. Stir the suspension in a sealed, temperature-controlled vessel for 24-48 hours to ensure equilibrium is reached.
- **Filtration:** Filter the saturated solution through a 0.22  $\mu\text{m}$  membrane filter to remove all solid  $\text{Pb}(\text{OH})_2$ .
- **Titration Setup:** Calibrate a pH electrode/meter system using standard buffers (pH 4, 7, 10). Place a known volume of the clear filtrate into a titration vessel.
- **Titration:** Titrate the filtrate with a standardized strong acid (e.g., 0.01 M HCl). Record the pH (or mV potential) after each incremental addition of the titrant.
- **Data Analysis:** Plot the titration curve (pH vs. volume of HCl added). Determine the equivalence point from the inflection point of the curve (or by using a second derivative plot). [\[10\]](#)
- **Calculation:** The moles of HCl used to reach the equivalence point are equal to the moles of free  $\text{OH}^-$  in the filtrate. Calculate the  $[\text{OH}^-]$  in the saturated solution.
- **$K_{\text{sp}}$  Determination:** Assuming a 1:2 stoichiometry ( $\text{Pb}^{2+}:\text{OH}^-$ ), the equilibrium concentration of lead is  $[\text{Pb}^{2+}] = 0.5 * [\text{OH}^-]$ . Calculate  $K_{\text{sp}} = [\text{Pb}^{2+}][\text{OH}^-]^2$ .

## Method 2: Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive method for directly measuring the total concentration of dissolved lead in a sample.

Protocol:

- **Sample Preparation:** Prepare a saturated  $\text{Pb}(\text{OH})_2$  solution and filter it as described in Method 1 (steps 1-2).

- **Standard Preparation:** Prepare a series of lead standard solutions (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by diluting a certified lead stock solution. These standards must be matrix-matched with the sample (i.e., acidified to the same extent, typically with nitric acid, to prevent precipitation and ensure linearity).
- **Instrument Calibration:** Set up the AAS instrument with a lead hollow cathode lamp. Aspirate a blank solution (acidified deionized water) to zero the instrument. Aspirate the prepared standards in order of increasing concentration and measure their absorbance at 283.3 nm. [\[11\]](#)
- **Calibration Curve:** Plot a calibration curve of absorbance versus lead concentration for the standards. The curve should be linear and follow the Beer-Lambert Law. [\[11\]](#)
- **Sample Analysis:** Aspirate the filtered  $\text{Pb}(\text{OH})_2$  solution into the AAS and record its absorbance.
- **Concentration Determination:** Use the calibration curve to determine the concentration of lead (in mg/L or M) in the saturated solution. This value represents the molar solubility (s) of  $\text{Pb}(\text{OH})_2$ .
- **Ksp Calculation:** Calculate  $K_{sp} = 4s^3$ .

## Method 3: Lead Ion-Selective Electrode (ISE)

An ISE allows for the direct potentiometric measurement of free  $\text{Pb}^{2+}$  ion activity (which is proportional to concentration in dilute solutions) at equilibrium.

Protocol:

- **Electrode Setup:** Connect a lead ISE and a reference electrode to an ion meter. [\[12\]](#)
- **Standard Preparation:** Prepare a series of  $\text{Pb}^{2+}$  standard solutions of known concentrations.
- **Ionic Strength Adjustment:** To each standard and sample, add a small, fixed volume of an Ionic Strength Adjuster (ISA) solution. The ISA provides a high and constant ionic strength background, ensuring that the electrode responds to concentration rather than activity fluctuations. [\[13\]](#)[\[14\]](#)

- **Calibration:** Immerse the electrodes in each standard solution, starting with the most dilute. Stir gently and record the stable potential (mV) reading for each. Plot a calibration curve of mV versus  $\log[\text{Pb}^{2+}]$ .
- **Sample Measurement:** Prepare a saturated, filtered  $\text{Pb}(\text{OH})_2$  solution and add the same volume of ISA. Immerse the electrodes and record the stable potential reading.
- **Concentration Determination:** Determine the  $\log[\text{Pb}^{2+}]$  from the calibration curve, and then calculate the molar concentration of  $\text{Pb}^{2+}$  (the molar solubility,  $s$ ).
- **Ksp Calculation:** Calculate  $K_{sp} = 4s^3$ .

## Relevance to Drug Development and Toxicology: Interference with Cellular Signaling

For drug development professionals, understanding the aqueous chemistry of lead is foundational to understanding its toxicology. The free  $\text{Pb}^{2+}$  ion is the primary toxic species. A key mechanism of lead toxicity is its ability to mimic divalent cations, particularly calcium ( $\text{Ca}^{2+}$ ), due to similar ionic radii and charge.<sup>[7]</sup><sup>[15]</sup> This "ionic mimicry" allows  $\text{Pb}^{2+}$  to interfere with numerous  $\text{Ca}^{2+}$ -dependent cellular processes.<sup>[7]</sup>

### Disruption of Calcium Signaling Pathways

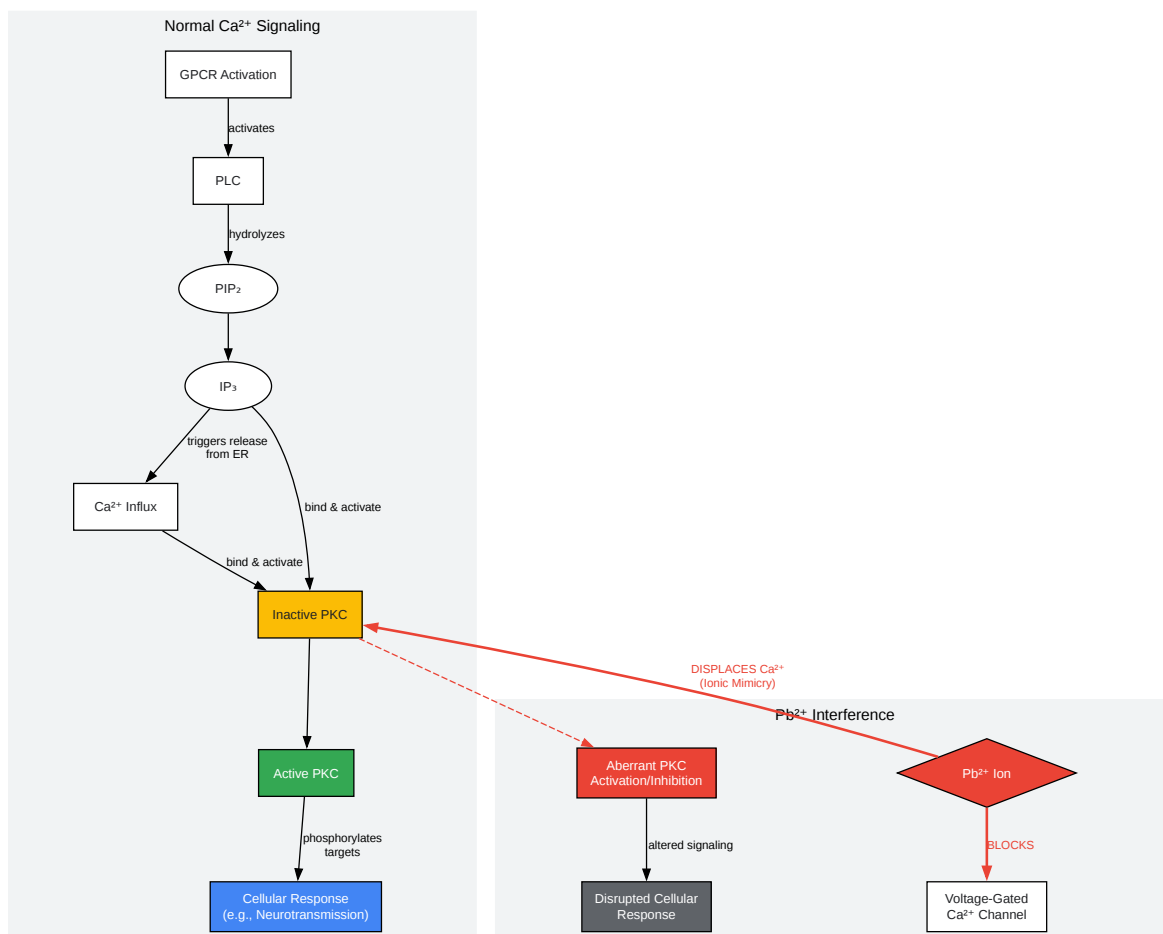
Lead can disrupt  $\text{Ca}^{2+}$  homeostasis and signaling through several mechanisms:

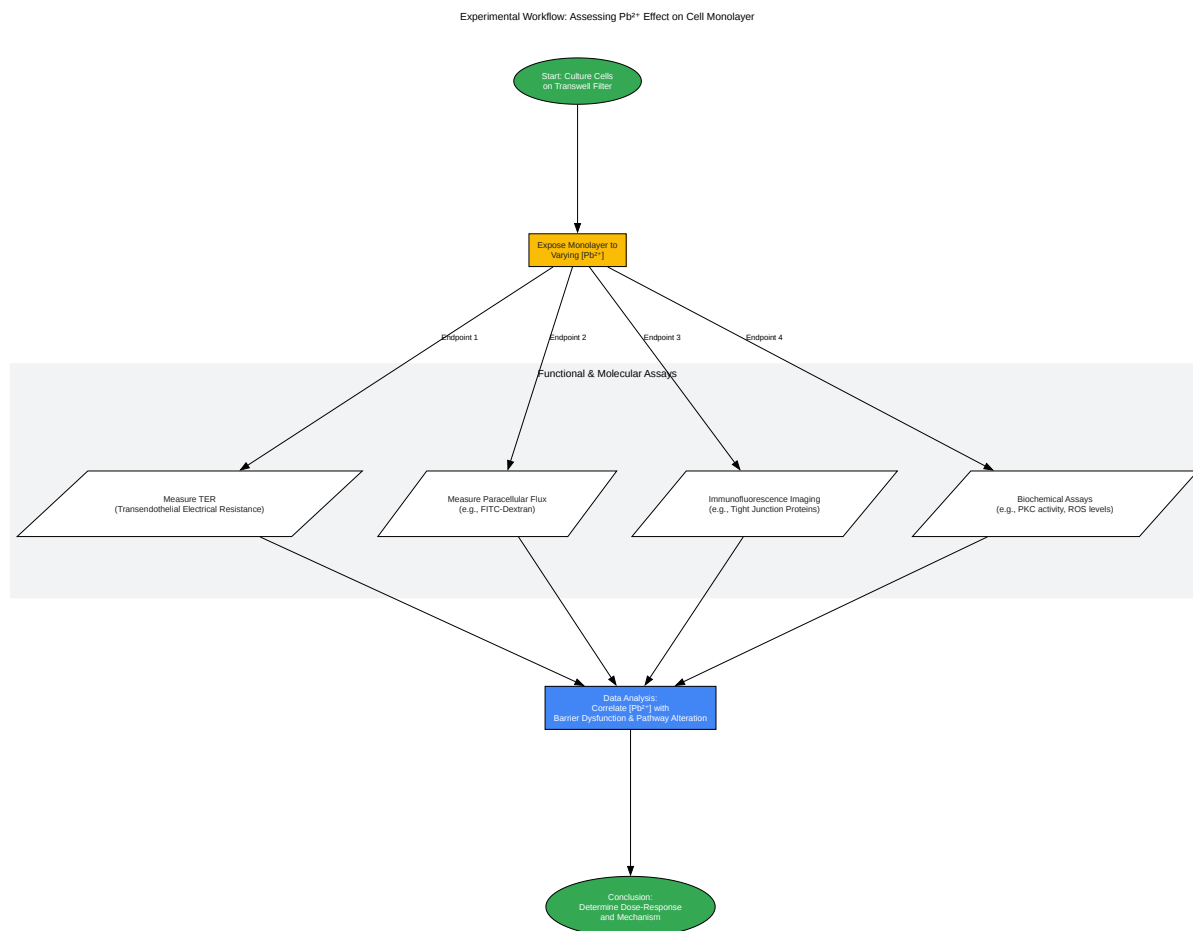
- **Competition for Binding Sites:**  $\text{Pb}^{2+}$  can displace  $\text{Ca}^{2+}$  from calcium-binding proteins, such as Protein Kinase C (PKC) and calmodulin.<sup>[15]</sup> This can lead to inappropriate activation or inhibition of downstream signaling cascades that regulate neurotransmission, cell proliferation, and differentiation.<sup>[15]</sup>
- **Blockade of Ion Channels:**  $\text{Pb}^{2+}$  can directly block voltage-gated calcium channels, inhibiting the influx of  $\text{Ca}^{2+}$  required for processes like neurotransmitter release.<sup>[1]</sup>
- **Induction of Oxidative Stress:** Lead promotes the generation of reactive oxygen species (ROS), which can damage cellular components and disrupt signaling pathways.<sup>[5]</sup><sup>[9]</sup>



The following diagram illustrates how  $\text{Pb}^{2+}$  interferes with a simplified  $\text{Ca}^{2+}$  signaling pathway involving PKC.

Signaling Pathway:  $Pb^{2+}$  Interference with  $Ca^{2+}$ -PKC Signaling





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